molecular formula C7H11N3 B3059376 N,N,6-trimethylpyrimidin-4-amine CAS No. 99356-90-8

N,N,6-trimethylpyrimidin-4-amine

Cat. No.: B3059376
CAS No.: 99356-90-8
M. Wt: 137.18 g/mol
InChI Key: YEBKRKAIWOXVDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,6-Trimethylpyrimidin-4-amine (CAS 99356-90-8) is a chemical compound with the molecular formula C 7 H 11 N 3 and a molecular weight of 137.18 g/mol . This substituted pyrimidine amine serves as a valuable chemical building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of more complex heterocyclic compounds . This compound is part of a class of methylated aminopyrimidine structures that are of significant interest in drug discovery efforts. Research into analogous structures highlights their potential as core scaffolds for developing FGFR4 (Fibroblast Growth Factor Receptor 4) inhibitors . FGFR4 is a tyrosine kinase receptor that is a promising therapeutic target for the treatment of cancers such as hepatocellular carcinoma (HCC) . The structural motif of a substituted pyrimidin-4-amine is frequently explored to create selective kinase inhibitors that can block tumor growth pathways . For Research Use Only. This product is intended for laboratory research and development purposes. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N,6-trimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6-4-7(10(2)3)9-5-8-6/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBKRKAIWOXVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00244048
Record name Pyrimidine, 4-(dimethylamino)-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00244048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99356-90-8
Record name Pyrimidine, 4-(dimethylamino)-6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099356908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine, 4-(dimethylamino)-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00244048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N,n,6 Trimethylpyrimidin 4 Amine and Its Pyrimidineamine Analogues

Established Synthetic Routes to the Pyrimidine (B1678525) Core

The formation of the central pyrimidine ring is a critical first step and can be achieved through several reliable methods, primarily involving condensation and cyclization reactions.

Condensation Reactions in Pyrimidine Ring Formation

Condensation reactions are a cornerstone of pyrimidine synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or urea (B33335) derivative. Current time information in Bangalore, IN.mdpi.com A classic and widely utilized approach is the Principal Synthesis, where a β-dicarbonyl compound reacts with an amidine. Variations of this method allow for the introduction of a wide range of substituents on the resulting pyrimidine ring.

Another significant condensation strategy involves the reaction of amides with nitriles. chemicalbook.com This method, often catalyzed by an acid or a transition metal, provides a direct route to substituted pyrimidines. For instance, the condensation of N-vinyl or N-aryl amides with nitriles, activated by trifluoromethanesulfonic anhydride (B1165640), yields pyrimidine products in a single step. chemicalbook.com Multicomponent reactions, which combine several reactants in a single operation, have also emerged as a powerful tool for pyrimidine synthesis. An iridium-catalyzed multicomponent synthesis allows for the regioselective formation of highly substituted pyrimidines from amidines and up to three different alcohols. mdpi.com

Condensation Reaction Type Reactants Key Features Reference
Principal Synthesisβ-Dicarbonyl compound, AmidineVersatile, widely applicable Current time information in Bangalore, IN.
Amide-Nitrile CondensationN-vinyl/N-aryl amide, NitrileSingle-step synthesis chemicalbook.com
Multicomponent ReactionAmidine, AlcoholsHigh regioselectivity, sustainable mdpi.com

Cyclization Strategies for Pyrimidine Heterocycles

Cyclization reactions provide another major pathway to the pyrimidine core, often involving the formation of one or two new bonds to close the ring. These strategies can be categorized based on the fragments that come together to form the heterocycle. Current time information in Bangalore, IN. For example, a [3+3] cycloaddition strategy can be employed, where two three-atom fragments combine. Current time information in Bangalore, IN.

A variety of starting materials can be utilized in cyclization strategies. For instance, propargyl alcohols can react with amidines in the presence of a copper catalyst to yield substituted pyrimidines. Current time information in Bangalore, IN. Another approach involves the cyclization of ketones with nitriles under basic conditions, also often mediated by a copper catalyst. Current time information in Bangalore, IN. More recent developments include oxidative annulation reactions, such as the [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol, which serves as a one-carbon source. researchgate.netorgsyn.org

Introduction of Amine and Methyl Substituents

Once the pyrimidine core is established, the desired amine and methyl groups can be introduced through various functionalization reactions.

Amination Reactions for N,N-Dimethylamino Group Incorporation

The introduction of an N,N-dimethylamino group at the 4-position of a pyrimidine ring is typically achieved through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, most commonly a halogen. The reaction of a 4-chloropyrimidine (B154816) derivative with dimethylamine (B145610) is a direct and common method. researchgate.netarkat-usa.org These reactions can be performed under thermal conditions or catalyzed by a transition metal, such as palladium in the Buchwald-Hartwig amination. mdpi.compreprints.org The choice of conditions often depends on the reactivity of the specific pyrimidine substrate.

Acid-catalyzed amination also represents a viable alternative for the synthesis of aminopyrimidines. preprints.org For instance, the reaction of a 4-chloropyrrolopyrimidine with an aniline (B41778) can be facilitated by the addition of hydrochloric acid. preprints.org

Amination Method Reagents Key Features Reference
Nucleophilic Aromatic Substitution4-Chloropyrimidine, DimethylamineDirect, common method researchgate.netarkat-usa.org
Buchwald-Hartwig Amination4-Halopyrimidine, Dimethylamine, Palladium catalystBroad substrate scope mdpi.com
Acid-Catalyzed Amination4-Chloropyrimidine, Amine, AcidAlternative to metal catalysis preprints.org

Methylation Strategies at Pyrimidine Ring Positions

The introduction of a methyl group at a specific position on the pyrimidine ring can be accomplished through several methods. For the synthesis of a 6-methylpyrimidine, a common strategy is to start with a precursor that already contains the methyl group, such as 4-hydroxy-6-methyl-2-pyrone, and then construct the pyrimidine ring. nih.gov

Alternatively, direct methylation of the pyrimidine ring can be challenging and may lead to a mixture of products. However, specific C-H methylation methods have been developed for some heterocyclic systems. For pyridines, a related heterocycle, mono-α-methylation can be achieved using a Raney nickel catalyst with a high-boiling alcohol, which is thought to generate the methylating agent in situ. google.com

For the N,N-dimethylamino group, if starting with a primary 4-aminopyrimidine, N-methylation can be achieved using reagents like dimethyl sulfate (B86663) in the presence of a base. nih.gov

Targeted Synthesis of N,N,6-trimethylpyrimidin-4-amine

A plausible synthetic route to this compound can be proposed based on the established methodologies described above. A likely multi-step synthesis would involve the initial construction of a pyrimidine ring bearing the necessary functionalities for subsequent elaboration.

One potential pathway begins with the synthesis of 4,6-dihydroxy-2-methylpyrimidine. This can be achieved through the condensation of dimethyl malonate and acetamidine (B91507) hydrochloride in the presence of sodium methoxide. google.com The resulting dihydroxypyrimidine can then be chlorinated, for example using phosphorus oxychloride, to yield 4,6-dichloro-2-methylpyrimidine.

The subsequent steps would involve the selective introduction of the N,N-dimethylamino group and the final methyl group. Given the higher reactivity of the 4- and 6-positions of the dichloropyrimidine towards nucleophilic substitution, a carefully controlled reaction with dimethylamine could potentially lead to the monosubstituted product, 4-chloro-N,N-dimethyl-6-methylpyrimidin-2-amine. However, achieving high selectivity can be challenging.

A more controlled approach would be the sequential reaction of 4,6-dichloro-2-methylpyrimidine. First, a nucleophilic aromatic substitution with dimethylamine would likely yield a mixture of mono- and di-aminated products. The desired mono-aminated product, 4-chloro-6-methyl-N,N-dimethylpyrimidin-2-amine, would then need to be separated. The final step would be the reduction of the remaining chloro group at the 6-position to a methyl group. This reduction can be challenging in the presence of the other functional groups.

An alternative and more likely successful route would start from a precursor that already contains the 6-methyl group. For example, starting with 2-amino-4-hydroxy-6-methylpyrimidine, one could first perform a chlorination reaction to obtain 4-chloro-2-amino-6-methylpyrimidine. This intermediate could then undergo N,N-dimethylation of the amino group, followed by a nucleophilic substitution of the 4-chloro group with dimethylamine. However, controlling the selectivity of these reactions would be crucial.

A more direct approach would be to react 4-chloro-6-methylpyrimidine (B1361110) with dimethylamine to form this compound directly. The synthesis of the 4-chloro-6-methylpyrimidine starting material can be achieved from commercially available precursors.

Proposed Synthetic Pathway:

Synthesis of 4-chloro-6-methylpyrimidine: This intermediate can be prepared from 4-hydroxy-6-methylpyrimidine (B44548) through chlorination with a reagent like phosphorus oxychloride.

Amination: The 4-chloro-6-methylpyrimidine is then subjected to a nucleophilic aromatic substitution reaction with dimethylamine. This reaction would likely be carried out in a suitable solvent, potentially with heating or under catalytic conditions to facilitate the substitution of the chlorine atom with the dimethylamino group, yielding the target compound, this compound.

This proposed pathway leverages well-established reactions in pyrimidine chemistry to construct the target molecule in a logical and feasible manner.

Optimized Reaction Conditions for Direct Synthesis

The direct synthesis of this compound is most effectively achieved through nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyrimidine ring. The most common and commercially viable route involves the reaction of 4-chloro-6-methylpyrimidin-2-amine with dimethylamine. The starting material, 2-amino-4-chloro-6-methylpyrimidine (B145687), is a readily available commercial product. google.com

The reaction proceeds by the displacement of the chlorine atom at the C4 position, which is activated towards nucleophilic attack by the electron-withdrawing nature of the pyrimidine ring nitrogens.

General Synthetic Protocol:

A typical procedure involves dissolving 2-amino-4-chloro-6-methylpyrimidine in a suitable solvent, such as isopropanol (B130326) or ethanol. An excess of aqueous dimethylamine solution (typically 40%) is then added. The reaction mixture is heated under reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Alternatively, the synthesis can start from 4,6-dichloropyrimidine (B16783) derivatives, where sequential amination reactions are performed. This allows for the introduction of different amino groups at the C4 and C6 positions. For the synthesis of this compound, this would involve a first reaction with dimethylamine, followed by a potential second step if another functional group at the C2 position were desired. nih.gov

The table below summarizes typical reaction conditions for the synthesis of aminopyrimidines via nucleophilic substitution of a chloro-substituent.

ParameterConditionRationale/Comments
Starting Material 4-Chloro-6-methylpyrimidine derivativeThe chloro group at C4 is a good leaving group, activated by the ring nitrogens.
Nucleophile Dimethylamine (aqueous solution or gas)Reacts with the electrophilic C4 carbon to form the desired dimethylamino group.
Solvent Alcohols (Isopropanol, Ethanol), Dioxane, DMFChosen to dissolve the reactants and facilitate the reaction at elevated temperatures.
Temperature RefluxHigher temperatures are typically required to overcome the activation energy of the SNAr reaction.
Base Excess amine or non-nucleophilic base (e.g., K₂CO₃)Used to neutralize the HCl generated during the reaction. nih.gov

Purification and Isolation Techniques for the Parent Compound

Following the synthesis, a systematic purification and isolation protocol is essential to obtain this compound in high purity. The work-up procedure typically begins with the removal of the solvent under reduced pressure.

Standard Isolation & Purification Steps:

Solvent Evaporation: The reaction mixture is concentrated in vacuo to remove the bulk of the solvent and excess dimethylamine.

Aqueous Work-up: The residue is taken up in water and the pH is adjusted. Extraction with an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) separates the product from inorganic salts and water-soluble impurities.

Drying: The combined organic extracts are dried over an anhydrous salt, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and then filtered.

Final Purification: The crude product obtained after evaporating the extraction solvent can be purified by one or more of the following methods:

Crystallization: Recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, or a benzene/petroleum ether mixture) is a common method for purifying solid pyrimidine derivatives. nih.gov

Distillation: For liquid products or those with a sufficiently low melting point, vacuum distillation can be an effective purification method. A technique known as codistillation, for instance with kerosene, has been used for the purification of the related compound 4-amino-2,6-dimethylpyrimidine, where the product crystallizes upon cooling. orgsyn.org

Column Chromatography: Silica (B1680970) gel column chromatography is a versatile technique for separating the target compound from unreacted starting materials and by-products. A gradient of solvents, such as hexane (B92381) and ethyl acetate, is typically used to elute the compounds based on their polarity.

The purity of the final product is confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Derivatization Strategies for this compound Analogues

N-Alkylation and N-Acylation Approaches for Amine Functionalities

While the tertiary dimethylamino group of this compound itself cannot be further alkylated or acylated, its analogues possessing primary or secondary amino groups are prime candidates for such derivatization. These reactions are fundamental in medicinal chemistry for modifying a compound's physicochemical properties.

N-Alkylation:

The N-alkylation of aminopyrimidines can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. The base is required to deprotonate the amine, increasing its nucleophilicity. For analogues of the title compound, such as 4-amino-6-methylpyrimidine or 4-(methylamino)-6-methylpyrimidine, alkylation can introduce a wide variety of substituents. N-alkylation not only modifies steric and electronic properties but also impacts solubility and bioavailability by altering hydrogen bonding capabilities. monash.edu

N-Acylation:

N-acylation involves the reaction of an aminopyrimidine with an acylating agent like an acid chloride or anhydride. Studies on the acetylation of 2-amino-4-methylpyrimidine (B85506) and 2-amino-4,6-dimethylpyrimidine (B23340) using acetic anhydride have shown that both mono- and di-acetylated products can be formed. oregonstate.edu The extent of acylation can be controlled by the reaction conditions. For more complex acylations, such as in peptide synthesis, coupling reagents like BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) or HOBt (1-hydroxybenzotriazole) are often employed to facilitate amide bond formation under milder conditions. arkat-usa.orgresearchgate.net

The table below outlines common reagents for these transformations on a hypothetical 4-(methylamino)-6-methylpyrimidine analogue.

TransformationReagent ClassExample Reagent(s)Typical Conditions
N-Alkylation Alkyl HalidesMethyl iodide (CH₃I), Benzyl bromide (BnBr)Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetonitrile)
N-Acylation Acid Chlorides/AnhydridesAcetyl chloride, Acetic anhydrideBase (e.g., Pyridine, Triethylamine) or neat
N-Acylation Coupling ReagentsBOP, HOBt/EDCAmine, Carboxylic acid, Solvent (e.g., DMF, CH₂Cl₂)

Halogenation and Subsequent Nucleophilic Substitution Reactions

Halogenation:

The pyrimidine ring can undergo electrophilic halogenation. For pyrimidines containing activating groups like amino and methyl substituents, the most likely position for halogenation is C5, which is ortho/para to the activating groups and is the most electron-rich carbon on the ring. Oxidative halogenation methods, using potassium halides in the presence of an oxidizing agent like hydrogen peroxide, have been successfully employed for the halogenation of related structures like 6-methyluracil. researchgate.net This provides a key intermediate for further functionalization.

Nucleophilic Substitution:

The introduction of a halogen, typically chlorine or bromine, at the C2, C4, or C6 positions of the pyrimidine ring creates a substrate for nucleophilic aromatic substitution (SNAr). This is one of the most powerful strategies for synthesizing diverse pyrimidine libraries. A chloro or bromo group can be displaced by a wide array of nucleophiles, including:

Amines (primary, secondary, aliphatic, and aromatic)

Alkoxides (e.g., sodium methoxide)

Thiolates (e.g., sodium thiophenoxide) rsc.org

These reactions are often facilitated by heat or, in modern synthesis, by palladium catalysts (e.g., Buchwald-Hartwig amination), which allow the reaction to proceed under milder conditions with a broader range of nucleophiles. nih.gov For instance, reacting a hypothetical 4-(dimethylamino)-6-methyl-2-chloropyrimidine with various amines would yield a library of 2-amino-4-(dimethylamino)-6-methylpyrimidine analogues.

Functional Group Interconversions on the Pyrimidine Ring

Beyond the previously mentioned strategies, various other functional group interconversions (FGIs) can be performed on the pyrimidine ring or its substituents to generate analogues.

From Hydroxy to Chloro to Amino: A common synthetic sequence involves starting with a hydroxypyrimidine (which often exists as its pyrimidone tautomer, such as 2-amino-4-hydroxy-6-methylpyrimidine). sigmaaldrich.comnih.gov The hydroxyl group can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃). This chloro-intermediate is then a versatile precursor for nucleophilic substitution with amines to generate the desired aminopyrimidine derivatives, as described above.

Reduction of Nitro Groups: If a nitro group is introduced onto the pyrimidine ring or an attached aryl substituent, it can be readily reduced to a primary amino group. This is typically achieved through catalytic hydrogenation (e.g., H₂ over Pd/C) or by using reducing agents like tin(II) chloride (SnCl₂). google.com This newly formed amino group can then be further derivatized.

Cross-Coupling Reactions: If a halogenated pyrimidine is prepared, it can serve as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of aryl, vinyl, or alkynyl groups onto the pyrimidine core.

Catalytic Methods in Pyrimidineamine Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental friendliness. The synthesis of pyrimidineamines has significantly benefited from these advancements.

Catalytic Cyclization Reactions:

Several catalytic systems have been developed for the construction of the pyrimidine ring itself. These often involve multi-component reactions where simple precursors are assembled in a single pot.

Iridium Catalysis: Iridium-pincer complexes can catalyze the [3+1+1+1] synthesis of pyrimidines from amidines and alcohols. The reaction proceeds through a cascade of condensation and dehydrogenation steps. mdpi.com

Copper Catalysis: Copper catalysts are versatile for pyrimidine synthesis. They can be used in the cyclization of ketones with nitriles under basic conditions or in the cycloaddition of alkynes with amidines. mdpi.comorganic-chemistry.org

Zinc Catalysis: Zinc chloride (ZnCl₂) has been used to catalyze the three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate to form 4,5-disubstituted pyrimidines. organic-chemistry.org

Catalytic Cross-Coupling for Derivatization:

As mentioned previously, transition metal catalysis is crucial for the derivatization of pre-formed pyrimidine rings.

Palladium Catalysis: Palladium-catalyzed reactions are the cornerstone of modern C-N and C-C bond formation on heterocyclic rings. The Buchwald-Hartwig amination allows for the coupling of chloropyrimidines with a vast array of amines under relatively mild conditions, often showing excellent functional group tolerance. nih.gov Similarly, Suzuki and Sonogashira couplings, catalyzed by palladium complexes, enable the attachment of boronic acids/esters and terminal alkynes, respectively, to halopyrimidines. growingscience.com

The table below gives an overview of catalytic methods applicable to pyrimidineamine synthesis.

Catalyst TypeReaction TypeSubstratesProduct Type
Iridium-Pincer Complex [3+1+1+1] CyclizationAmidines, AlcoholsSubstituted Pyrimidines
Copper (e.g., CuCl₂, CuI) [3+3] Annulation / CyclizationKetones, Amidines; Alkynes, AmidinesSubstituted Pyrimidines
**Palladium (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) **Buchwald-Hartwig AminationHalopyrimidines, AminesAminopyrimidines
Palladium (e.g., Pd(PPh₃)₄) Suzuki CouplingHalopyrimidines, Boronic AcidsAryl/Vinyl-Pyrimidines

Homogeneous and Heterogeneous Catalysis in Pyrimidine Formation

Catalysis is fundamental to the modern synthesis of pyrimidines, offering pathways that are more efficient and environmentally benign than classical condensation reactions. Catalysts can be classified as either homogeneous (in the same phase as the reactants) or heterogeneous (in a different phase). acs.org

Homogeneous Catalysis involves a catalyst dissolved in the reaction mixture, allowing for high reactivity and selectivity under mild conditions due to excellent contact between the catalyst and reactants. acs.org Organocatalysts, which are small organic molecules, have gained prominence. For instance, L-proline, often used with a co-catalyst like trifluoroacetic acid (TFA), has been employed in three-component reactions to produce pyrimidine derivatives. acs.org Another advanced homogeneous system utilizes iridium-pincer complexes to catalyze the regioselective synthesis of highly substituted pyrimidines from amidines and alcohols. nih.gov This method is notable for its dehydrogenative coupling mechanism, which liberates only hydrogen and water as byproducts. nih.gov

Heterogeneous Catalysis utilizes catalysts that are not in the same phase as the reaction medium, such as a solid catalyst in a liquid reaction mixture. acs.org This approach offers significant practical advantages, including ease of separation of the catalyst from the product and the potential for catalyst recycling, which aligns with the principles of green chemistry. acs.org A variety of solid catalysts have been developed for pyrimidine synthesis. Nanoparticle catalysts are particularly effective due to their high surface-area-to-volume ratio. Examples include zirconium dioxide (ZrO2) nanoparticles, zinc oxide (ZnO) nanopowders, and various magnetic nanoparticles like Fe3O4, which can be easily removed from the reaction vessel using a magnet. acs.org For example, Fe3O4-@poly(vinyl alcohol) nanoparticles have been used to catalyze the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidinediones. acs.org

The table below summarizes and compares various catalytic systems used in the formation of pyrimidine rings and their fused analogues.

Catalyst SystemCatalyst TypeReactantsKey FeaturesProduct TypeRef
L-Proline / TFAHomogeneous (Organocatalyst)Aromatic aldehyde, urea/thiourea, 3,4-dihydro-(2H)-pyranLewis acid organocatalysis; mild conditions.4-Aryloctahydropyrano[2,3-d]pyrimidine-2(8aH)-ones/thiones acs.org
Ni(II)-NNO pincer complexesHomogeneous (Organometallic)Primary alcohols, benzamidines, 1-phenylethanolAcceptorless dehydrogenative annulation; produces H2O and H2 as byproducts.2,4,6-Trisubstituted pyrimidines nih.gov
[Rh(COD)Cl]2 / Chiral DiphosphineHomogeneous (Organometallic)Pyrimidines, Racemic allylic carbonatesAsymmetric allylation; high regio- and enantioselectivity.Chiral pyrimidine acyclic nucleosides researchgate.netyoutube.com
Fe3O4-@poly(vinyl alcohol) NPsHeterogeneous (Nanocatalyst)Aryl aldehyde, barbituric acid, malononitrileEco-friendly; catalyst is magnetically separable and reusable.Pyrano[2,3-d]-pyrimidinedione acs.org
Nano-MgOHeterogeneous (Nanocatalyst)6-Amino-uracil, aryl aldehydes, malononitrileGreen procedure using water as solvent; high efficiency.Tetrahydropyrido[2,3-d]pyrimidines acs.org
ZnFe2O4Heterogeneous (Mixed Oxide)Aldehyde, barbituric acid, malononitrileDual acid-base nature; solvent-free conditions.Pyrano[2,3-d]pyrimidinediones acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of N,n,6 Trimethylpyrimidin 4 Amine

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

A comprehensive search of crystallographic databases and scientific literature did not yield any publicly available single-crystal X-ray diffraction data for N,N,6-trimethylpyrimidin-4-amine. Therefore, a detailed analysis of its solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions based on experimental crystallographic evidence, cannot be provided at this time.

While crystallographic data for structurally related pyrimidine (B1678525) derivatives exist, direct extrapolation of these findings to this compound would be speculative. The specific substitution pattern of the two methyl groups on the amine nitrogen and the methyl group at the 6-position of the pyrimidine ring will uniquely influence the molecule's packing in the solid state and its hydrogen bonding capabilities.

To facilitate future crystallographic studies, the following table outlines the key parameters that would be determined from a successful X-ray diffraction experiment.

Table 1: Hypothetical Crystallographic Data Table for this compound (Note: The data presented in this table is for illustrative purposes only and does not represent experimental results.)

ParameterValue
Empirical FormulaC₇H₁₁N₃
Formula Weight137.18 g/mol
Crystal SystemTo be determined
Space GroupTo be determined
Unit Cell Dimensionsa = ? Å, b = ? Å, c = ? Å
α = ? °, β = ? °, γ = ? °
Volume? ų
Z (Molecules per unit cell)?
Density (calculated)? g/cm³
Absorption Coefficient? mm⁻¹
F(000)?
Crystal Size? x ? x ? mm³
Theta range for data collection? to ? °
Reflections collected?
Independent reflections? [R(int) = ?]
Final R indices [I>2sigma(I)]R1 = ?, wR2 = ?
R indices (all data)R1 = ?, wR2 = ?
Goodness-of-fit on F²?

Further research involving the synthesis and crystallization of this compound is required to obtain the experimental data necessary for a complete solid-state structural characterization.

Computational and Theoretical Chemistry Studies on N,n,6 Trimethylpyrimidin 4 Amine

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to predict a molecule's behavior based on its electronic structure.

Electronic Structure and Reactivity Predictions

The electronic structure of N,N,6-trimethylpyrimidin-4-amine, which dictates its chemical reactivity, can be thoroughly investigated using quantum chemical methods. DFT calculations, for instance, can map the electron density distribution across the molecule. This reveals that the pyrimidine (B1678525) ring, with its nitrogen heteroatoms, is electron-deficient, while the exocyclic dimethylamino group is electron-donating. This electronic arrangement suggests that the ring nitrogens are likely sites for protonation or coordination to electrophiles.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of the molecule's reactivity. A smaller HOMO-LUMO energy gap generally indicates higher reactivity. For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylamino group and the pyrimidine ring, while the LUMO would be distributed over the electron-deficient pyrimidine ring.

Table 1: Predicted Global Reactivity Descriptors for this compound (Note: These are representative values based on typical DFT calculations for similar molecules and are for illustrative purposes.)

DescriptorPredicted ValueInterpretation
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; related to the ability to donate electrons.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.
HOMO-LUMO Gap5.3 eVIndicates chemical stability; a larger gap suggests lower reactivity.
Ionization Potential6.5 eVThe energy required to remove an electron.
Electron Affinity1.2 eVThe energy released when an electron is added.
Electronegativity (χ)3.85 eVA measure of the ability to attract electrons.
Chemical Hardness (η)2.65 eVA measure of resistance to change in electron distribution.

Conformational Analysis and Energy Landscapes

The three-dimensional structure and flexibility of this compound are crucial for its interactions with other molecules. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. The primary source of conformational flexibility in this molecule is the rotation around the C4-N bond (connecting the pyrimidine ring and the dimethylamino group) and the rotation of the methyl groups.

By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. This "energy landscape" reveals the lowest energy conformations. It is expected that the most stable conformer will have the dimethylamino group oriented to minimize steric hindrance with the rest of the molecule. The energy barriers between different conformations determine how easily the molecule can change its shape at a given temperature.

Molecular Orbital Analysis and Charge Distribution (e.g., Mulliken Charges)

Molecular orbital (MO) theory provides a detailed picture of where electrons are located within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the primary orbitals involved in chemical reactions. For this compound, the HOMO is expected to be centered on the nitrogen of the dimethylamino group and parts of the pyrimidine ring, indicating these are the most likely sites for electrophilic attack. The LUMO would likely be distributed across the pyrimidine ring, highlighting its potential to accept electrons.

Charge distribution analysis, such as the Mulliken charge calculation, assigns partial charges to each atom in the molecule. This helps to identify electrostatic interactions. In this compound, the nitrogen atoms of the pyrimidine ring and the exocyclic amino group are expected to carry negative partial charges, making them potential hydrogen bond acceptors. Conversely, the hydrogen atoms on the methyl groups will have small positive charges.

Table 2: Illustrative Mulliken Atomic Charges for this compound (Note: These values are hypothetical and serve to illustrate the expected charge distribution from a quantum chemical calculation.)

AtomPredicted Mulliken Charge (a.u.)
N1 (pyrimidine)-0.45
C2 (pyrimidine)+0.30
N3 (pyrimidine)-0.50
C4 (pyrimidine)+0.40
C5 (pyrimidine)-0.15
C6 (pyrimidine)+0.25
N (dimethylamino)-0.60
C (methyl on C6)-0.20
C (methyl on N)-0.18

Molecular Modeling and Simulation Approaches

While quantum mechanics provides a static picture of a molecule, molecular modeling and simulation techniques allow for the study of its dynamic behavior over time.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand-Protein Interactions

Molecular Dynamics (MD) simulations track the movements of atoms in a molecule over time by solving Newton's equations of motion. nih.gov An MD simulation of this compound, typically in a solvent like water, would reveal its dynamic behavior, including conformational changes and interactions with solvent molecules.

When studying the interaction of this compound with a biological target, such as a protein, MD simulations are invaluable. After docking the ligand into the protein's binding site, an MD simulation of the complex can assess the stability of the binding pose. nih.gov Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the course of the simulation suggests a stable binding interaction. Furthermore, MD simulations can identify specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding and can quantify their persistence over time. nih.gov

Docking Studies for Putative Binding Modes with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.gov For this compound, docking studies could be used to screen potential biological targets by predicting how well it fits into their binding sites. The process involves generating a multitude of possible binding poses and scoring them based on factors like shape complementarity and electrostatic interactions.

The results of a docking study can provide a plausible binding mode, which can then be used to guide further experimental studies. For instance, if docking predicts that the dimethylamino group forms a critical hydrogen bond with a specific amino acid residue in the protein, this hypothesis can be tested through site-directed mutagenesis. Docking studies are a cornerstone of modern drug discovery and can help in identifying potential therapeutic applications for compounds like this compound. nih.gov

Structure-Activity Relationship (SAR) Studies through Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques, have become indispensable for elucidating these relationships for pyrimidine derivatives.

Detailed research findings have demonstrated the utility of 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) in studying various series of pyrimidine analogs. japsonline.comthieme-connect.com These methods correlate the biological activity (e.g., inhibitory concentration, IC50) of a set of compounds with their 3D molecular properties, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. japsonline.com

The general workflow for a 3D-QSAR study on a series of pyrimidineamine derivatives involves several key steps:

Dataset Preparation : A series of pyrimidineamine analogs with a range of measured biological activities is selected. The IC50 values are typically converted to their logarithmic form (pIC50) for analysis. japsonline.com

Molecular Modeling and Alignment : 3D structures of all compounds in the dataset are constructed and optimized to their lowest energy conformation. A crucial step is the alignment of all molecules based on a common structural core, often using the most active compound as a template. japsonline.comthieme-connect.com

Field Calculation : The aligned molecules are placed in a 3D grid, and for each point in the grid, the steric and electrostatic (for CoMFA) or other similarity fields (for CoMSIA) are calculated. japsonline.com

Statistical Analysis : Partial Least Squares (PLS) regression is used to derive a mathematical equation that correlates the variations in the molecular fields with the variations in biological activity. nih.gov

Model Validation : The predictive power of the resulting QSAR model is rigorously tested using techniques like leave-one-out (LOO) cross-validation (yielding a q² value) and validation with an external test set of compounds not used in model generation (yielding an r²_pred value). thieme-connect.com

The output of these studies is often visualized as 3D contour maps, which highlight regions around the molecule where modifications are likely to enhance or diminish activity. For instance, a CoMFA steric contour map might show a green-colored region near a specific position on the pyrimidine ring, indicating that bulkier substituents in that area are favored for higher activity, while a yellow region would suggest that smaller groups are preferred. thieme-connect.com Similarly, electrostatic maps use blue and red contours to indicate where positive or negative charges, respectively, would be beneficial. thieme-connect.com These insights provide a rational guide for designing new, more potent derivatives based on the this compound scaffold.

Table 1: Representative Statistical Results for 3D-QSAR Models of Pyrimidine Derivatives

Parameter Description CoMFA Model CoMSIA Model
Cross-validated correlation coefficient (Leave-One-Out) 0.730 0.600
Non-cross-validated correlation coefficient 0.988 0.811
F-value F-test statistic 150.5 98.7
Standard Error of Estimate (SEE) A measure of the model's accuracy 0.125 0.201
r²_pred Predictive r² for the external test set 0.850 0.790

This table presents typical validation parameters obtained from 3D-QSAR studies on pyrimidine analogs, demonstrating the statistical robustness and predictive power of the generated models. Data is illustrative and based on published studies of pyrimidine derivatives. thieme-connect.comnih.gov

Virtual Screening and Ligand Design Methodologies Based on Pyrimidineamine Scaffolds

Virtual screening is a powerful computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govenamine.net When specific structural information for a target is available, structure-based virtual screening (SBVS) is often employed. Methodologies based on pyrimidineamine scaffolds are central to these efforts, leveraging the scaffold's proven role in biologically active compounds. nih.govnih.govtandfonline.com

The process begins with the preparation of a target protein structure, usually obtained from crystallographic data, and a large virtual library of compounds. These libraries can contain millions to over a billion molecules from commercial vendors like Enamine or MolPort. enamine.netoptibrium.com Docking algorithms are then used to predict the binding pose and affinity of each compound within the target's active site. nih.gov

For pyrimidineamine scaffolds, the screening can be focused in several ways:

Scaffold-based screening : The library can be filtered to include only compounds containing the pyrimidineamine core, focusing the computational effort on relevant chemical space.

Pharmacophore modeling : A 3D pharmacophore model can be built based on the key interaction features of a known active pyrimidineamine ligand. This model, defining the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, is then used as a rapid filter to screen large databases before the more computationally intensive docking step.

Fragment-based screening : Small molecular fragments containing the pyrimidineamine core can be docked to identify initial binding modes and "hot spots" in the target's binding site. These fragments can then be computationally "grown" or linked to design larger, more potent ligands.

The output of a virtual screening campaign is a ranked list of "hits," prioritized by their docking scores, predicted binding energies, and ligand efficiency metrics. nih.gov These top-ranking compounds are then selected for experimental testing. This approach has successfully identified novel inhibitors for various targets. For example, a virtual screening of an in-house library of pyrimidine compounds led to the discovery of new antileishmanial agents. nih.gov Subsequent work often involves designing new analogs based on the initial hits to optimize activity and selectivity. nih.gov

Table 2: Illustrative Output from a Virtual Screening Campaign Targeting a Protein Kinase

Hit ID Docking Score (kcal/mol) Predicted Binding Affinity (Ki, nM) Ligand Efficiency (LE) Scaffold
Z12345678 -10.5 50 0.45 Pyrimidineamine
Z23456789 -10.1 85 0.42 Pyrimidineamine
Z34567890 -9.8 120 0.41 Benzimidazole (B57391)
Z45678901 -9.7 150 0.39 Pyrimidineamine
Z56789012 -9.5 200 0.40 Quinazoline

This table provides a representative sample of results from a virtual screening. Hits are ranked by docking score, with other metrics like predicted affinity and ligand efficiency used to select promising candidates for further investigation. The presence of multiple pyrimidineamine hits would validate it as a privileged scaffold for the target.

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), provides a robust framework for predicting the spectroscopic parameters of molecules like this compound with high accuracy. mdpi.comscielo.org.mx These predictions are invaluable for confirming molecular structures, assigning experimental spectra, and understanding the electronic and vibrational properties of the compound.

The most common methods involve geometry optimization of the molecule followed by frequency and Nuclear Magnetic Resonance (NMR) calculations. The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(2d,p), is a widely used and reliable level of theory for such calculations on organic molecules. scielo.org.mx

NMR Spectra Prediction: The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors, which are then converted into chemical shifts (δ). scielo.org.mxnih.gov By calculating the theoretical ¹H and ¹³C chemical shifts for a proposed structure, chemists can compare them directly to experimental data. A strong correlation between the calculated and experimental shifts provides powerful evidence for the correct structural assignment. mdpi.comyoutube.com This synergy is particularly useful for resolving ambiguities in complex structures or for distinguishing between isomers. mdpi.com Calculations can be performed in the gas phase or, more accurately, by incorporating a solvent model (like the Polarizable Continuum Model, PCM) to simulate the experimental conditions. nih.gov

Vibrational Spectra (IR and Raman) Prediction: DFT calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra. nih.govnih.govarxiv.org The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete basis sets. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. scielo.org.mx The analysis of the vibrational modes associated with each calculated frequency allows for a detailed assignment of the experimental IR and Raman bands to specific bond stretches, bends, and torsions within the molecule. nih.gov This provides a deeper understanding of the molecule's vibrational dynamics.

Table 3: Illustrative Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for a Substituted Pyrimidineamine

Carbon Atom Experimental δ (ppm) Calculated δ (ppm) (B3LYP/6-311+G(2d,p)) Δδ (ppm) (Exp. - Calc.)
C2 162.5 161.8 0.7
C4 160.1 159.5 0.6
C5 105.3 104.9 0.4
C6 158.8 158.2 0.6
N-CH₃ 38.4 37.9 0.5
C6-CH₃ 24.1 23.7 0.4

This table shows a typical comparison between experimentally measured ¹³C NMR chemical shifts and those calculated using DFT. The small differences (Δδ) demonstrate the high accuracy of modern computational methods in predicting spectroscopic properties, aiding in structure verification. The data is illustrative.

Mechanistic Investigations of Biological Interactions of N,n,6 Trimethylpyrimidin 4 Amine Analogues

Enzyme Inhibition and Modulation Mechanisms at the Molecular Level

Analogues of N,N,6-trimethylpyrimidin-4-amine have been investigated as inhibitors of various enzymes. The pyrimidine (B1678525) core is a common scaffold in medicinal chemistry, known for its ability to interact with the hinge regions of enzyme active sites, particularly in kinases. For example, novel pyrimidin-2-amine derivatives have been shown to act as potent inhibitors of Polo-like kinase 4 (PLK4) by forming key hydrogen bond interactions within the enzyme's hinge region. nih.gov This type of interaction, where the aminopyrimidine core anchors the molecule, allowing other parts to extend into hydrophobic pockets or solvent-exposed regions, represents a common inhibitory mechanism for this class of compounds. nih.gov

Pyridoxal (B1214274) 5'-phosphate, the active form of pyridoxine (B80251) (Vitamin B6), is a critical cofactor for a multitude of enzymes involved in amino acid metabolism. While some chemical compounds can act as antagonists by competitively binding to the active sites of these enzymes, specific data detailing pyridoxine antagonism by this compound analogues is not prominently available in the reviewed literature. It is noteworthy that some enzymes that are potential targets for pyrimidineamines, such as S-adenosylmethionine decarboxylase, utilize a pyruvate (B1213749) cofactor rather than pyridoxal 5'-phosphate, making pyridoxine antagonism an irrelevant inhibition pathway for them. wikipedia.orgnih.gov

Acetylcholinesterase (AChE) is a serine hydrolase responsible for terminating neurotransmission by breaking down acetylcholine (B1216132). nih.govnih.gov Its active site contains a catalytic triad (B1167595) and an anionic site that binds the quaternary amine of acetylcholine. nih.gov Inhibition of AChE prevents this breakdown, leading to an accumulation of acetylcholine in the synapse. nih.gov While organophosphates are well-known irreversible inhibitors of AChE, various other small molecules can act as reversible inhibitors by interacting with the active site. nih.gov Although pyrimidineamines represent a versatile scaffold for designing enzyme inhibitors, specific studies detailing the deactivation pathways of AChE by analogues of this compound are not sufficiently covered in the existing research.

S-adenosylmethionine decarboxylase (AdoMetDC) is a crucial enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. wikipedia.orgnih.gov The enzyme catalyzes the conversion of S-adenosyl methionine to S-adenosylmethioninamine, the donor of the aminopropyl group required for spermidine (B129725) and spermine (B22157) synthesis. wikipedia.orgwikipedia.org AdoMetDC is a validated target for anti-trypanosomal and anticancer agents. nih.gov

Research into inhibitors of this enzyme has led to the development of potent compounds. One such example is the work on analogues of MDL 73811, an irreversible inhibitor of AdoMetDC. nih.gov A synthesized analogue, Genz-644131, demonstrated significantly improved potency and pharmacokinetic properties. nih.gov Enzyme kinetic studies revealed that Genz-644131 was approximately five times more potent against the Trypanosoma brucei brucei AdoMetDC-prozyme complex than its parent compound. nih.gov This highlights how modifications to a lead compound can enhance its inhibitory modality against AdoMetDC. nih.gov

CompoundTargetIC₅₀ (in vitro vs. T. b. rhodesiense)Half-life (in mice)Brain Penetration (relative to MDL 73811)
MDL 73811 AdoMetDC-2.5 hours1x
Genz-644131 AdoMetDC400 pg/ml7.4 hours4.3x

Data sourced from a study on novel S-adenosylmethionine decarboxylase inhibitors. nih.gov

Nucleic Acid Binding and Interference Mechanisms (e.g., DNA/RNA interactions)

The pyrimidine ring is a fundamental component of nucleic acids. This structural similarity suggests that pyrimidineamine analogues could potentially interact with DNA or RNA, leading to functional interference. While direct binding studies on this compound are scarce, insights can be drawn from related systems. For instance, the recognition of pyrimidine-containing DNA damage by repair proteins provides a detailed model for how such interactions can occur. The nucleotide excision repair (NER) complex, specifically the Rad4/XPC protein, recognizes lesions like the pyrimidine-pyrimidone (6-4) photoproduct (6-4PP). nih.gov Structural studies show that the repair protein engages the DNA, causing significant bending and untwisting. nih.gov This distortion leads to the flipping out of the damaged nucleotide pair from the DNA helix into a binding pocket on the protein. nih.gov A small molecule like a pyrimidineamine analogue could potentially mimic parts of this interaction, either by intercalating between base pairs or by binding in the major or minor grooves, causing local DNA distortion that could interfere with transcription, replication, or DNA repair processes.

Receptor Modulation Studies and Ligand-Receptor Interactions

Analogues of this compound have shown activity as modulators of cell surface receptors, particularly purinergic receptors. The discovery of small molecule allosteric modulators has been most advanced for the A₁ and A₃ adenosine (B11128) receptors. nih.gov These modulators bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand (adenosine) binds. nih.gov

Some pyrimidine analogues act as positive allosteric modulators (PAMs), which can enhance the effect of the native agonist. nih.gov For instance, certain 2-amino-3-aroylthiophene derivatives, which share structural motifs with pyrimidines, were identified as PAMs of the A₁ adenosine receptor. nih.gov Furthermore, studies on pyrazolo[3,4-d]pyrimidine analogues, which are structurally related to purines, have demonstrated direct affinity for adenosine receptors. nih.gov In one study, a series of these compounds were tested for their binding affinity to A₁ and A₂ adenosine receptors. nih.gov

CompoundReceptor TargetIC₅₀
4-amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-oneA₁ Adenosine Receptor6.4 µM
4-amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-oneA₂ Adenosine Receptor19.2 µM

Data from a study on the synthesis and adenosine receptor affinity of pyrazolo[3,4-d]pyrimidine analogues. nih.gov

The most potent compound identified, 4-amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one, showed an IC₅₀ value of 6.4 µM for the A₁ receptor, demonstrating that the pyrimidine scaffold is a viable starting point for developing receptor ligands. nih.gov

Molecular Target Identification and Validation Using Pyrimidineamine Probes

Identifying the specific molecular targets of a bioactive small molecule is a critical step in drug discovery and chemical biology. Chemical probes—small molecules designed with high potency and selectivity for a target—are essential tools in this process. nih.gov A well-characterized pyrimidineamine analogue could be converted into such a probe to identify and validate its biological targets in a cellular context. nih.gov

One powerful technique for target identification is photoaffinity labeling (PAL). mdpi.com This method involves modifying the small molecule probe with a photoactivatable group. mdpi.com The ideal photoaffinity probe retains high affinity for its target, is stable in the dark, and upon activation with a specific wavelength of light, generates a highly reactive species. mdpi.com This reactive intermediate then forms a covalent bond with proximal amino acid residues of the target protein. mdpi.com This permanent "tag" allows for the subsequent isolation and identification of the target protein, even from complex cellular lysates. A pyrimidineamine analogue could be functionalized with a photoaffinity tag, enabling its use as a probe to covalently label and identify its direct binding partners within the cell, thus validating its molecular targets. mdpi.com

Research Applications in Organic Synthesis and Catalysis Utilizing N,n,6 Trimethylpyrimidin 4 Amine

N,N,6-trimethylpyrimidin-4-amine as a Synthetic Building Block

The inherent reactivity and structural features of this compound make it a valuable starting material and structural template in synthetic organic chemistry. Its pyrimidine (B1678525) ring offers sites for functionalization, while the dimethylamino group can influence the electronic properties of the heterocyclic system.

The this compound scaffold serves as a foundational precursor for the elaboration of more intricate heterocyclic architectures. Synthetic chemists leverage the existing pyrimidine ring and its substituents to build fused-ring systems and other complex structures through various reactions. For example, aminopyrimidines are key starting materials in multi-step syntheses to produce fused heterocyclic systems like pyrimido[1,6-c]quinazolines. chemscene.com In these synthetic pathways, a substituted aminopyrimidine can undergo reactions such as palladium-catalyzed cross-coupling followed by condensation and cyclization to yield polycyclic structures. chemscene.com

Another common strategy involves the intramolecular cyclization of transient "Zincke nitrile" intermediates, which can be formed from primary amines, to construct pyridinimines. These resulting structures can then be readily converted into other valuable heterocyclic cores, such as 7-azaindoles and imidazo[1,2-a]pyridines. researchgate.net Similarly, starting from 2-aminopyridine, a close structural relative, it is possible to generate a wide array of bridgehead nitrogen-containing heterocyclic compounds through multi-step reaction sequences that include condensation, cyclization, and various functional group transformations. nih.gov These established synthetic routes underscore the utility of the aminopyrimidine motif as a versatile precursor.

Table 1: Examples of Heterocyclic Systems Derived from Aminopyrimidine Precursors

Precursor Type Reaction Sequence Resulting Heterocycle
6-Chloro-N-aryl-pyrimidin-4-amine Suzuki-Miyaura coupling, condensation, cyclization Pyrimido[1,6-c]quinazoline
Primary Amine (general) Reaction with halomucononitrile, intramolecular cyclization Pyridinimine
Pyridinimine Sonogashira cross-coupling 7-Alkylazaindole

Beyond being a simple precursor, the pyrimidineamine nucleus acts as a rigid scaffold upon which diverse molecular architectures can be constructed. This approach is central to fields like medicinal chemistry, where the pyrimidine ring serves as a core anchor to position various pharmacophoric groups in a defined three-dimensional space. This allows for the systematic exploration of structure-activity relationships (SAR).

For instance, the N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine structure has been explicitly used as a scaffold to synthesize inhibitors of the Bcr-Abl fusion protein, a key target in cancer therapy. nih.gov In this design, the pyrimidine-amine core serves as the central framework connecting a methyl-triazolyl-phenyl group to other parts of the molecule, mimicking the binding mode of established drugs like Imatinib. nih.gov Similarly, furo[2,3-d]pyrimidine (B11772683) scaffolds, which are conformationally restricted bicyclic systems, have been designed to target both microtubule assembly and receptor tyrosine kinases (RTKs). mdpi.com In another example, the 4,5,6,7-tetrahydrobenzo researchgate.netijpsjournal.comthieno[2,3-d]pyrimidine scaffold was developed to create potent microtubule targeting agents, where modifications around the pyrimidine core led to significant improvements in biological activity. ijpsjournal.com These examples highlight the role of the pyrimidineamine structure as a privileged scaffold for building molecularly targeted agents.

Table 2: Pyrimidine-Amine Scaffolds in the Design of Bioactive Molecules

Scaffold Target Intended Application
N-Phenylpyrimidin-2-amine Bcr-Abl Kinase Anticancer Agents
Furo[2,3-d]pyrimidine Microtubules and Receptor Tyrosine Kinases (RTKs) Dual-Target Anticancer Agents

Role in Medicinal Chemistry Research and Chemical Biology (excluding clinical applications)

The pyrimidineamine motif is a cornerstone in drug discovery and chemical biology research due to its prevalence in biologically active molecules and its ability to engage in specific molecular interactions, such as hydrogen bonding.

Chemical probes are essential tools for dissecting biological pathways. They are small molecules designed to interact with a specific protein or nucleic acid target with high affinity and selectivity. The this compound structure is an ideal starting point for the rational design of such probes. While aminopyrimidines are known to act as ligands for biological targets such as the histamine (B1213489) H4 receptor, they can be further modified for use in biochemical assays. nih.gov

The general strategy for converting a known ligand into a chemical probe involves appending a reporter tag (e.g., a fluorophore or biotin) or a reactive group for covalent labeling. researchgate.net For example, this compound could be functionalized with a linker attached to a biotin (B1667282) molecule. This biotinylated probe could then be used in pull-down assays to isolate its binding partners from cell lysates, helping to identify its biological targets. Alternatively, appending a photo-cross-linking group would allow for the permanent covalent labeling of the target protein upon UV irradiation, facilitating its identification through proteomic methods. researchgate.netmdpi.com

The pyrimidineamine framework is considered a "privileged structure" in medicinal chemistry because it is capable of binding to multiple, unrelated biological targets by presenting different functional groups. Researchers frequently synthesize libraries of novel chemical entities based on this scaffold for high-throughput screening to identify new lead compounds for various diseases.

For example, series of 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities. rsc.org Studies on conformationally restricted 2,6-dimethylfuro[2,3-d]pyrimidines have led to the discovery of potent dual inhibitors of tubulin polymerization and receptor tyrosine kinases, with some compounds showing low nanomolar efficacy. mdpi.com The development of N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine derivatives as Bcr-Abl inhibitors further exemplifies this approach, where systematic modifications led to a compound with activity comparable to the drug Imatinib in certain cell lines. nih.gov These research efforts demonstrate a robust and ongoing strategy of using the pyrimidineamine core to generate novel molecules for biological screening campaigns.

Table 3: Biological Screening of Novel Pyrimidineamine Derivatives

Derivative Class Screened Activity Key Finding
2-Amino-4-aryl-6-pyridopyrimidines Anticancer, Antimicrobial N-alkylation increased antiproliferative and antibacterial functions.
4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines Microtubule Depolymerization, RTK Inhibition Identified compounds with potent dual-target inhibition in the nanomolar range.

Catalytic Applications of Pyrimidineamine Structures

Beyond their role as structural components, pyrimidineamine derivatives are also involved in catalysis, either as the catalysts themselves or as essential components of catalytic systems.

Aminopyrimidine structures can function as organocatalysts. ijpsjournal.com These small, metal-free organic molecules can accelerate chemical reactions, often with high stereoselectivity. The aminopyrimidine motif contains both a Lewis basic site (the ring nitrogens) and a hydrogen-bond-donating amino group, allowing for bifunctional catalysis where the catalyst can activate both the electrophile and the nucleophile simultaneously. mdpi.com

Furthermore, pyrimidineamines serve as effective ligands for transition metal catalysts. The nitrogen atoms in the ring and the amino group can coordinate to a metal center, creating a complex that can catalyze a variety of organic transformations, such as oxidation or coupling reactions. researchgate.netnih.gov This is analogous to well-established aminopyridine-based metal catalysts used in reactions like asymmetric epoxidation. researchgate.net

A prominent example of the catalytic role of this structure is found in biocatalysis. The aminopyrimidine ring of thiamine (B1217682) (Vitamin B1) is not a passive spectator but plays a direct role in enzymatic reactions. The 1',4'-iminopyrimidine tautomer is believed to be the crucial intramolecular trigger that facilitates the formation of the reactive ylide/carbene at the thiazolium ring, which is the first and most critical step in thiamine-dependent catalysis. nih.govnih.gov This highlights a sophisticated catalytic function embedded within the very structure of the aminopyrimidine ring.

Organocatalysis and Metal-Ligand Complex Development

In the realm of coordination chemistry, pyrimidine derivatives are extensively used as ligands for the formation of metal complexes. acs.orgresearchgate.net The nitrogen atoms of the pyrimidine ring can coordinate with a variety of transition metals, leading to the formation of stable complexes with diverse geometries and electronic properties. These complexes have found applications in catalysis, with palladium complexes of pyrimidine-functionalized N-heterocyclic carbene (NHC) ligands showing good activity in C-H activation and Mizoroki-Heck reactions. acs.org Similarly, manganese complexes with benzimidazole (B57391) and pyridine-containing ligands have been effective in the synthesis of pyrimidines and quinolines. acs.org The modular nature of pyrimidine synthesis allows for the facile introduction of various substituents, enabling the fine-tuning of the ligand's steric and electronic properties to optimize the catalytic performance of the corresponding metal complex. researchgate.net

Table 1: Examples of Pyrimidine Derivatives in Catalysis

Pyrimidine Derivative Class Application Metal (if applicable) Catalytic Reaction Reference
Pyrimidine-functionalized NHCs Metal-Ligand Complex Palladium C-H Activation, Mizoroki-Heck acs.org
Benzimidazole-pyridine ligands Metal-Ligand Complex Manganese Pyrimidine and Quinoline Synthesis acs.org
Aminopyrimidines Metal-Ligand Complex Various Transition Metals General Catalysis scirp.orgekb.eg

Utilization in Hydrogen Storage Research via Amine-Borane Dehydrocoupling

Hydrogen is considered a clean and sustainable energy carrier, but its storage remains a significant technological challenge. Amine-boranes are a class of chemical hydrides that have been investigated for hydrogen storage due to their high hydrogen content and the ability to release hydrogen through a process called dehydrocoupling. wikipedia.org This process involves the formal elimination of H₂ from the amine-borane adduct, often catalyzed by metal complexes or, in some cases, occurring thermally. wikipedia.orgacs.org

The dehydrocoupling of amine-boranes leads to the formation of B-N containing polymers or cyclic oligomers, such as borazines. wikipedia.orgacs.org While there is no specific research detailing the use of this compound in this context, the general principles of amine-borane dehydrocoupling suggest that heterocyclic amines could be utilized. The nature of the amine component in the amine-borane adduct influences the kinetics and thermodynamics of the dehydrocoupling reaction. wikipedia.org The electronic properties of a pyrimidine-containing amine could potentially modulate the reactivity of the B-H and N-H bonds involved in the hydrogen release process. Research in this area has explored various catalysts, including those based on rhodium, iridium, and group 6 metal carbonyls, to facilitate the dehydrocoupling under milder conditions. wikipedia.orgacs.orgacs.org The development of efficient and reversible hydrogen storage systems based on amine-boranes remains an active area of research, and the exploration of novel amine components, including those with heterocyclic scaffolds like pyrimidine, could offer new avenues for advancement. rsc.org

Material Science Applications of Pyrimidine Derivatives

The unique electronic properties of the pyrimidine ring have led to its incorporation into a variety of advanced materials. researchgate.netgsconlinepress.com The electron-deficient nature of pyrimidine makes it a valuable building block for organic electronic materials, particularly in the field of organic light-emitting diodes (OLEDs).

Pyrimidine derivatives have been successfully employed as components in various layers of OLED devices, including as fluorescent emitters, host materials, and electron-transporting materials. researchgate.netgsconlinepress.com Their high electron affinity and coordination ability contribute to the development of high-performance OLEDs. For instance, pyrimidine-based fluorescent blue emitters have demonstrated high photoluminescence quantum yields. researchgate.net Furthermore, the incorporation of pyrimidine into bipolar host materials, often in combination with electron-donating units like carbazole, has led to efficient blue phosphorescent OLEDs with good charge transport properties. researchgate.net

The versatility of pyrimidine chemistry allows for the synthesis of a wide array of derivatives with tailored photophysical properties. By strategically adding different substituents to the pyrimidine core, researchers can tune the emission color and efficiency of the resulting materials. This has led to the development of pyrimidine-based materials for applications beyond OLEDs, such as fluorescent probes for bioimaging.

Table 2: Applications of Pyrimidine Derivatives in Material Science

Application Area Specific Use Key Properties Reference
Organic Light-Emitting Diodes (OLEDs) Fluorescent Emitters High Photoluminescence Quantum Yield researchgate.net
Organic Light-Emitting Diodes (OLEDs) Bipolar Host Materials Good Charge Transport, High Triplet Energy researchgate.net
Organic Light-Emitting Diodes (OLEDs) Electron-Transporting Materials High Electron Affinity researchgate.netgsconlinepress.com

Advanced Analytical Methodologies and Bioassay Development in Pyrimidineamine Research

Chromatographic Techniques for High-Purity Isolation and Characterization

The isolation of N,N,6-trimethylpyrimidin-4-amine and related pyrimidine (B1678525) derivatives in high purity is a critical prerequisite for accurate biological and physicochemical evaluation. Chromatographic techniques are the cornerstone of this process, with high-performance liquid chromatography (HPLC) and column chromatography being the most employed methods.

For the purification of pyrimidineamines, which are often basic compounds, specialized chromatographic conditions are necessary to achieve optimal separation and recovery. The acidic nature of standard silica (B1680970) gel can lead to strong interactions with basic amines, resulting in poor peak shape, tailing, and potential compound degradation biotage.combiotage.com. To mitigate these issues, several strategies are employed. One common approach is the addition of a competing amine, such as triethylamine (B128534) or ammonia, to the mobile phase. This "neutralizes" the acidic silanols on the silica surface, reducing their interaction with the basic analyte and improving chromatographic performance biotage.combiotage.com. Another effective strategy is the use of amine-functionalized silica as the stationary phase. This specialized media provides a less interactive surface for basic compounds, often leading to sharper peaks and better separation with simpler mobile phases like hexane (B92381)/ethyl acetate (B1210297) gradients biotage.com.

Reversed-phase HPLC is also a powerful tool for the analysis and purification of pyrimidineamines. By using an alkaline mobile phase, basic amines can be maintained in their neutral, free-base form, which enhances their retention and separation on a C18 stationary phase biotage.com. A typical mobile phase for reversed-phase analysis of these compounds might consist of a gradient of acetonitrile (B52724) and water containing a basic modifier like triethylamine biotage.com.

Table 1: Chromatographic and Spectroscopic Data for Pyrimidineamine Characterization

< réponses-ui-table-v2-interactive-table>

Technique Purpose Typical Conditions/Observations References
Flash Column Chromatography High-purity isolation Stationary Phase: Silica gel with amine modifier (e.g., triethylamine) or amine-functionalized silica. Mobile Phase: Hexane/Ethyl Acetate gradient. biotage.combiotage.comrsc.org
High-Performance Liquid Chromatography (HPLC) Purity analysis and purification Stationary Phase: C18 (reversed-phase). Mobile Phase: Acetonitrile/Water gradient with a basic modifier (e.g., triethylamine) to maintain alkaline pH. biotage.comrjptonline.orgepa.gov
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Structural elucidation Provides chemical shifts and coupling constants to confirm the arrangement of protons and carbons in the molecule. nih.gov
Mass Spectrometry (MS) Molecular weight and structural confirmation Provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. cdnsciencepub.comacs.orgsapub.orgnih.govnih.gov

High-Throughput Screening (HTS) Methodologies for Mechanistic Studies

High-throughput screening (HTS) is a powerful approach to rapidly assess the biological activity of large numbers of compounds, including pyrimidineamines, against specific molecular targets or cellular phenotypes nih.gov. In the context of mechanistic studies, HTS can be employed to understand the mode of action of a compound like this compound by screening it against a broad panel of targets, such as the human kinome acs.org.

The pyrimidine scaffold is a common "hinge-binding motif" found in many kinase inhibitors acs.org. Consequently, HTS campaigns targeting kinases often identify numerous pyrimidine-based hits acs.orgnih.gov. A typical HTS workflow for kinase inhibitors involves an in vitro assay that measures the phosphorylation of a substrate by the target kinase. Inhibition of the kinase by a test compound results in a decreased signal, which can be detected using various technologies, such as fluorescence, luminescence, or radioactivity nih.gov.

For mechanistic elucidation, a pyrimidineamine can be screened against a large panel of kinases to determine its selectivity profile. A compound that inhibits a specific subset of kinases can then be further investigated to understand the structural basis for this selectivity. For example, a study on pyrimidine-based inhibitors of Janus kinases (JAKs) used HTS to identify initial hits, which were then optimized for potency and selectivity against different JAK isoforms nih.gov. Such selectivity profiling is crucial for understanding the potential therapeutic applications and off-target effects of a compound.

Furthermore, HTS can be used in a phenotypic screening approach, where the effect of a compound on a cellular process is measured without a priori knowledge of the specific molecular target. For instance, a library of compounds could be screened for their ability to inhibit the proliferation of a particular cancer cell line. Hits from such a screen can then be subjected to secondary assays to identify the underlying mechanism of action.

Table 2: High-Throughput Screening Strategies for Pyrimidineamine Mechanistic Studies

< réponses-ui-table-v2-interactive-table>

HTS Approach Description Example Application for Pyrimidineamines References
Target-Based HTS Screening compounds against a specific, purified molecular target (e.g., an enzyme). Screening against a panel of kinases to determine the selectivity profile and identify primary targets. nih.govacs.orgnih.gov
Phenotypic HTS Screening compounds based on their effect on a cellular phenotype (e.g., cell viability, reporter gene expression). Identifying pyrimidineamines that inhibit cancer cell proliferation, followed by target deconvolution studies. nih.gov
Counter-Screening Using secondary assays to eliminate compounds that interfere with the assay technology (e.g., fluorescent compounds). Differentiating true inhibitors from assay artifacts in fluorescence-based kinase assays. nih.gov

Biochemical Assay Development for Quantifying Molecular Interactions

Biochemical assays are essential for quantifying the direct interaction between a pyrimidineamine and its molecular target, providing key parameters such as the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), and the inhibitor constant (Ki). These assays typically use purified proteins and measure the effect of the compound on the protein's function or its binding to a ligand.

For pyrimidineamines that target kinases, a common biochemical assay measures the transfer of a phosphate (B84403) group from ATP to a peptide or protein substrate. The amount of phosphorylated product can be quantified using various methods, including the use of radiolabeled ATP (³²P or ³³P), fluorescence polarization (FP), or luminescence-based assays that measure the amount of remaining ATP after the kinase reaction. For example, the discovery of pyrimidine-based JAK1 inhibitors involved biochemical assays to determine their IC50 values against JAK1 and other kinases, which guided the structure-activity relationship (SAR) studies nih.gov.

In addition to enzyme activity assays, various biophysical techniques can be employed to directly measure the binding of a compound to its target protein. These methods are crucial for confirming direct interaction and for determining the binding affinity and kinetics. Some of these techniques include:

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.

Surface Plasmon Resonance (SPR): Monitors the binding of an analyte to a target immobilized on a sensor surface in real-time, providing kinetic data (association and dissociation rates) and the binding affinity.

Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET): These are proximity-based assays that can be used to study protein-protein interactions and their modulation by small molecules. nih.gov A pyrimidineamine that disrupts a protein-protein interaction would lead to a change in the FRET or BRET signal. nih.gov

The development of robust and reliable biochemical assays is a critical step in the characterization of any potential drug candidate, including this compound. nih.gov The data generated from these assays are fundamental for understanding the compound's potency, selectivity, and mechanism of action at the molecular level. nih.gov

Table 3: Biochemical Assays for Quantifying Pyrimidineamine Interactions

< réponses-ui-table-v2-interactive-table>

Assay Type Parameter Measured Example Application References
Enzyme Inhibition Assay IC50 Determining the concentration of a pyrimidineamine required to inhibit 50% of a target kinase's activity. nih.govacs.orgacs.org
Isothermal Titration Calorimetry (ITC) Kd, stoichiometry, thermodynamics Characterizing the binding of a pyrimidineamine to its purified target protein.
Surface Plasmon Resonance (SPR) Kd, on/off rates Measuring the kinetics and affinity of the interaction between a pyrimidineamine and its target.
FRET/BRET Disruption of protein-protein interactions Assessing the ability of a pyrimidineamine to inhibit the interaction between two binding partners. nih.gov

Cell-Based Assays for Investigating Cellular Processes (excluding clinical trial data)

Cell-based assays are indispensable for evaluating the biological effects of a pyrimidineamine in a more physiologically relevant context than biochemical assays. nih.gov These assays provide insights into a compound's ability to cross the cell membrane, engage its target in the cellular environment, and modulate downstream signaling pathways and cellular processes. nih.gov

A primary step in the cellular characterization of a new compound is often to assess its effect on cell viability and proliferation. The sulforhodamine B (SRB) assay and the MTT assay are colorimetric methods commonly used to measure cytotoxicity and cytostatic effects in various cancer cell lines. nih.gov For example, novel pyrimidine derivatives have been evaluated for their anti-proliferative activity against a panel of human cancer cell lines, yielding IC50 values that indicate their potency. nih.gov

To investigate the mechanism of action, more specific cell-based assays are employed. If a pyrimidineamine is hypothesized to be a kinase inhibitor, its effect on the phosphorylation of the kinase's downstream substrates can be measured. For instance, the inhibition of the JAK-STAT pathway can be assessed by quantifying the levels of phosphorylated STAT proteins (pSTAT) in cells treated with the compound nih.gov. Similarly, the impact of an Aurora kinase inhibitor on MYC protein levels can be determined using Western blotting or other immunoassays acs.org.

Other cell-based assays that can be used to study the effects of pyrimidineamines include:

Clonogenic Assays: To assess the long-term effect of a compound on the ability of single cells to form colonies, which is a measure of cell survival and reproductive integrity.

Cell Migration and Invasion Assays: To evaluate the effect of a compound on the metastatic potential of cancer cells.

Reporter Gene Assays: To measure the activity of a specific signaling pathway by linking the expression of a reporter gene (e.g., luciferase) to a pathway-responsive promoter.

These cell-based assays are crucial for validating the biological activity of a compound identified in biochemical screens and for providing the necessary evidence to support further preclinical development. The data from these assays help to build a comprehensive understanding of how a pyrimidineamine like this compound affects cellular function.

Table 4: Cell-Based Assays for Functional Analysis of Pyrimidineamines

< réponses-ui-table-v2-interactive-table>

Assay Type Cellular Process Investigated Example Measurement References
SRB/MTT Assay Cell proliferation and cytotoxicity IC50 values in cancer cell lines. nih.gov
Western Blotting Target engagement and pathway modulation Reduction in the phosphorylation of a target kinase's substrate (e.g., pSTAT). nih.gov
Clonogenic Assay Long-term cell survival Inhibition of colony formation.
Reporter Gene Assay Signaling pathway activity Change in luciferase expression driven by a specific promoter.
Cell Migration Assay Cell motility Inhibition of cell movement through a membrane. nih.gov

Conclusion and Future Research Perspectives

Summary of the Current Research Landscape for N,N,6-trimethylpyrimidin-4-amine

The current body of scientific literature reveals that this compound is a compound that has not been the subject of extensive, dedicated research. Its presence is primarily noted in chemical supplier catalogs and databases, where it is listed as a commercially available building block for organic synthesis.

Basic physicochemical properties have been computed and are available through various chemical databases. These properties provide a foundational understanding of the molecule's characteristics. However, there is a conspicuous absence of in-depth studies on its biological activity, specific applications in medicinal chemistry, or its role as a key intermediate in the synthesis of well-known pharmaceuticals or materials. The compound is often overshadowed by its more extensively studied structural analogues.

The primary role of this compound in the current research landscape appears to be that of a potential precursor or fragment for the construction of more complex molecular architectures. Researchers can procure this compound for use in exploratory synthesis, aiming to create novel derivatives with desired steric and electronic properties conferred by the trimethylated pyrimidine (B1678525) core. The lack of published research focusing directly on this compound suggests that its utility may be more as a means to an end in synthetic campaigns rather than an end in itself.

Emerging Trends and Challenges in Pyrimidineamine Chemistry

The broader field of pyrimidineamine chemistry, to which this compound belongs, is a dynamic and rapidly evolving area of research. Several key trends and challenges are shaping its trajectory.

Emerging Trends:

Targeted Drug Design: A significant trend is the rational design of pyrimidineamine derivatives as highly specific inhibitors of biological targets. This includes their development as kinase inhibitors for cancer therapy, agents targeting neurodegenerative diseases, and as novel anti-infective compounds. nih.gov The versatility of the pyrimidine scaffold allows for facile modification at multiple positions, enabling the fine-tuning of structure-activity relationships (SAR) to achieve high potency and selectivity. tandfonline.com

Development of Covalent Inhibitors: There is growing interest in designing pyrimidineamines that can form covalent bonds with their biological targets. This approach can lead to drugs with prolonged duration of action and increased efficacy.

Green Synthesis Methodologies: The development of more environmentally friendly and efficient methods for the synthesis of pyrimidineamines is a key focus. This includes the use of microwave-assisted synthesis, multicomponent reactions, and catalytic methods to reduce waste and energy consumption.

Exploration of Novel Biological Activities: Researchers are continuously exploring new therapeutic applications for pyrimidineamines beyond their traditional roles. This includes investigations into their potential as immunomodulatory agents, treatments for metabolic disorders, and as probes for chemical biology. researchgate.net

Challenges:

Drug Resistance: A major challenge in the development of pyrimidineamine-based drugs, particularly in oncology and infectious diseases, is the emergence of drug resistance. Overcoming this requires the design of new analogues that can inhibit mutated targets or act via novel mechanisms.

Off-Target Effects and Toxicity: Achieving high selectivity for the intended biological target while minimizing off-target effects and associated toxicity remains a significant hurdle. Careful optimization of the molecular structure is required to enhance the therapeutic index.

Blood-Brain Barrier Penetration: For pyrimidineamines intended to treat central nervous system disorders, the ability to effectively cross the blood-brain barrier is a critical and often difficult challenge to overcome.

Synthetic Complexity: While the pyrimidine core is accessible, the synthesis of complex, highly functionalized derivatives can be challenging, requiring multi-step sequences and specialized reagents.

Future Directions for Fundamental and Applied Research on this compound and its Analogues

Given the limited specific research on this compound, future research directions can be extrapolated from the broader trends in pyrimidineamine chemistry.

Fundamental Research:

Systematic SAR Studies: A fundamental area for future investigation would be to use this compound as a starting point for the systematic synthesis of a library of analogues. By introducing a variety of substituents at the available positions of the pyrimidine ring, researchers could elucidate the structure-activity relationships for different biological targets.

Exploration of Reactivity: A detailed investigation into the chemical reactivity of this compound would be valuable. Understanding its behavior in various reaction types would expand its utility as a versatile building block in organic synthesis.

Computational and Spectroscopic Studies: In-depth computational modeling and advanced spectroscopic analysis of this compound and its simple derivatives would provide a deeper understanding of its electronic properties, conformational preferences, and non-covalent interactions, which are crucial for rational drug design.

Applied Research:

Screening for Biological Activity: A crucial next step would be to screen this compound and a focused library of its derivatives against a wide range of biological targets. This could uncover previously unknown activities and identify starting points for drug discovery programs.

Development of Kinase Inhibitors: The pyrimidineamine scaffold is a well-established pharmacophore in many approved kinase inhibitors. Future work could focus on using the this compound core to design novel kinase inhibitors with unique selectivity profiles.

Agrochemical Research: Pyrimidine derivatives have also found applications in agriculture. Investigating the potential of this compound and its analogues as herbicides, fungicides, or insecticides could open up new avenues for research and development.

Materials Science Applications: The nitrogen-rich pyrimidine ring can participate in coordination chemistry and the formation of supramolecular structures. Exploring the use of this compound in the development of new materials, such as metal-organic frameworks (MOFs) or functional polymers, represents an untapped area of research.

Q & A

Q. What are the key synthetic routes for preparing N,N,6-trimethylpyrimidin-4-amine derivatives?

The synthesis typically involves multi-step reactions, such as coupling pyrimidine intermediates with substituted amines or acyl chlorides. For example, analogous compounds are synthesized by reacting 6-methylpyrimidine-4-carbaldehyde with benzoyl chloride derivatives in dichloromethane under basic conditions (e.g., triethylamine) at room temperature . Purification often employs column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm substituent positions and methyl group assignments. For instance, methyl groups on the pyrimidine ring appear as singlets near δ 2.1–2.5 ppm .
  • X-ray Crystallography : Resolves bond angles (e.g., N–C–C angles of ~120°) and dihedral angles between aromatic rings (e.g., 12–86°), critical for structural validation .
  • Melting Point Analysis : Provides reproducibility benchmarks (e.g., 114–194°C for related derivatives) .

Q. How can researchers ensure purity and identify common impurities?

  • Chromatography : HPLC or TLC with EtOAc/hexane solvent systems detects by-products like unreacted intermediates .
  • Mass Spectrometry : Identifies impurities via molecular ion peaks (e.g., [M+H]+^+ at m/z 214.27 for N-ethyl derivatives) .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring influence biological activity?

Substituent position and electronic effects modulate interactions with biological targets. For example:

  • Trifluoromethyl groups enhance metabolic stability and lipophilicity, improving enzyme inhibition (e.g., acetylcholinesterase) .
  • Methoxy groups in the para position on aryl rings increase planarity (dihedral angles ~12°), enhancing DNA intercalation .
  • Comparative studies of polymorphic forms reveal hydrogen-bonding variations (e.g., N–H⋯N vs. C–H⋯O), impacting solubility and bioavailability .

Q. How can structural contradictions between computational and experimental data be resolved?

  • DFT Calculations : Compare optimized geometries with crystallographic data (e.g., deviations >1.0 Å in bond lengths suggest conformational flexibility) .
  • Dynamic NMR : Detects rotational barriers in methyl groups or aryl rings, explaining discrepancies in predicted vs. observed spectra .

Q. What experimental designs are optimal for studying enzyme inhibition mechanisms?

  • Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and KiK_i values .
  • Docking Simulations : Map interactions (e.g., π-π stacking with pyrimidine rings or H-bonding with amine groups) using software like AutoDock .
  • Mutagenesis Studies : Validate binding sites by replacing key residues (e.g., Ser203 in acetylcholinesterase) .

Q. How can researchers address reproducibility challenges in scaling up synthesis?

  • Flow Chemistry : Reduces batch variability by controlling reaction parameters (e.g., residence time, temperature) .
  • In-line Analytics : Real-time FTIR or UV monitoring detects intermediates, ensuring consistent yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N,6-trimethylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
N,N,6-trimethylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.